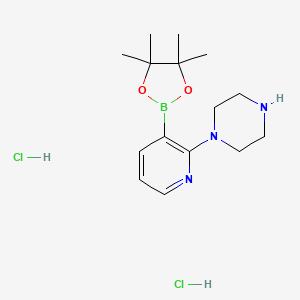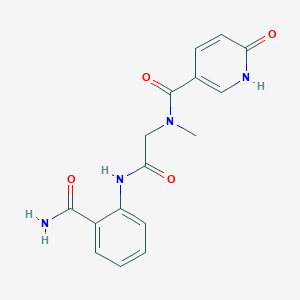
N-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)-N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)-N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H16N4O4 and its molecular weight is 328.328. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of this compound are the Heat shock protein HSP 90-alpha and Heat shock protein HSP 90-beta . These proteins play a crucial role in maintaining cellular homeostasis by assisting in protein folding, preventing protein aggregation, and regulating the stability and activity of many signaling proteins.
Mode of Action
This compound acts as a direct, potent inhibitor of Hsp90 across a broad range of human cancer cell lines . It causes degradation of important Hsp90 client proteins including HER2, AKT, and ERK . This leads to disruption in the signaling pathways regulated by these proteins, thereby inhibiting the growth and proliferation of cancer cells.
Biochemical Pathways
The inhibition of Hsp90 affects multiple biochemical pathways. The degradation of HER2, AKT, and ERK proteins disrupts the PI3K/AKT/mTOR and MAPK/ERK pathways , which are critical for cell survival, growth, and proliferation. This results in the induction of apoptosis and inhibition of cell proliferation, particularly in cancer cells where these pathways are often dysregulated.
Pharmacokinetics
It is known that the compound is orally administered and is converted to its active form, snx-2112, in the body
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth and proliferation . By degrading key signaling proteins and disrupting critical cell survival and growth pathways, the compound induces apoptosis and inhibits the proliferation of cancer cells.
生化学分析
Biochemical Properties
The compound contains several functional groups that could potentially interact with various biomolecules. The carbamoyl and amide groups might interact with enzymes and proteins through hydrogen bonding or electrostatic interactions
Cellular Effects
Compounds with similar structures have been shown to influence cell function . For instance, they may impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Given its structure, it could potentially interact with biomolecules through hydrogen bonding or electrostatic interactions due to the presence of carbamoyl and amide groups . These interactions could potentially lead to changes in gene expression or enzyme activity.
Temporal Effects in Laboratory Settings
As of 2021, there are no specific studies available that describe the temporal effects of this compound in laboratory settings. Similar compounds are generally stable under physiological conditions and their effects can be observed over time in both in vitro and in vivo studies .
Metabolic Pathways
The compound contains functional groups that are commonly involved in metabolic reactions, such as the carbamoyl and amide groups .
Transport and Distribution
Similar compounds are often transported via passive diffusion or by specific transport proteins .
Subcellular Localization
Based on its structure, it could potentially interact with various cellular compartments depending on its physicochemical properties and the presence of specific targeting signals .
特性
IUPAC Name |
N-[2-(2-carbamoylanilino)-2-oxoethyl]-N-methyl-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-20(16(24)10-6-7-13(21)18-8-10)9-14(22)19-12-5-3-2-4-11(12)15(17)23/h2-8H,9H2,1H3,(H2,17,23)(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGKJGRGGOSHAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1C(=O)N)C(=O)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(naphthalen-1-yl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2997035.png)
![N-(4-methylbenzyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2997037.png)
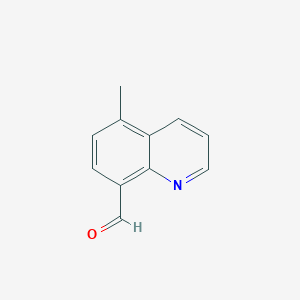
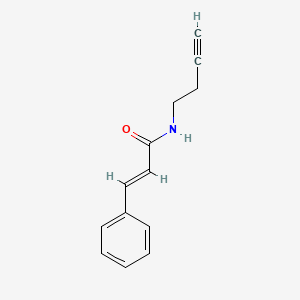
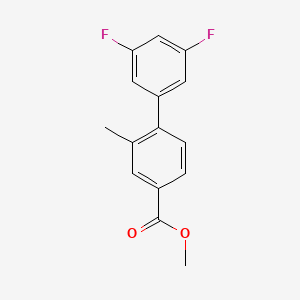
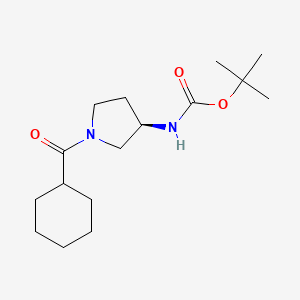
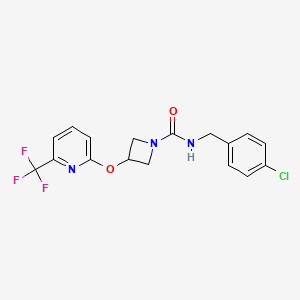
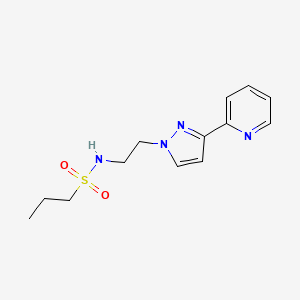
![3-[1-(Thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2997051.png)
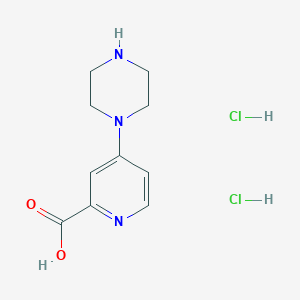
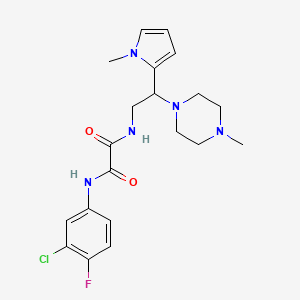
![N-(2,5-difluorophenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide](/img/structure/B2997055.png)
![1-(4-chlorobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2997056.png)
